molecular formula C16H24N8O2 B6812452 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one

3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one

Cat. No.: B6812452
M. Wt: 360.41 g/mol
InChI Key: DRMIPHLURBSDHX-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole, tetrazole, and piperazine intermediates through a series of condensation reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or mechanical properties.

    Biological Research: It may be used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and tetrazole rings may facilitate binding to these targets, while the piperazine ring could modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylpyrazol-1-yl)-1-[4-(acetyl)piperazin-1-yl]butan-1-one: Lacks the tetrazole ring, which may affect its binding affinity and specificity.

    3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(triazol-1-yl)acetyl]piperazin-1-yl]butan-1-one: Contains a triazole ring instead of a tetrazole ring, which could alter its chemical reactivity and biological activity.

Uniqueness

The presence of both the tetrazole and pyrazole rings in 3-(3,5-Dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one makes it unique compared to similar compounds. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N8O2/c1-12-8-13(2)24(18-12)14(3)9-15(25)21-4-6-22(7-5-21)16(26)10-23-11-17-19-20-23/h8,11,14H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMIPHLURBSDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)CC(=O)N2CCN(CC2)C(=O)CN3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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